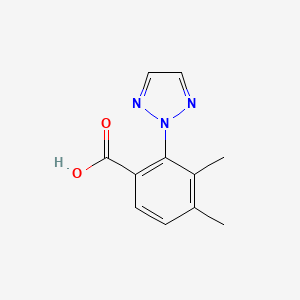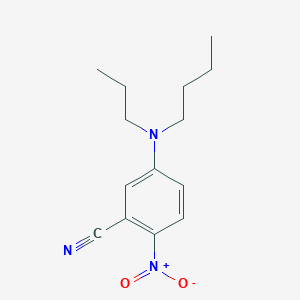
3,4-Dimethyl-2-(triazol-2-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dimethyl-2-(triazol-2-yl)benzoic acid is an organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-2-(triazol-2-yl)benzoic acid typically involves the Ullmann-Goldberg coupling reaction. This reaction is catalyzed by copper(I) oxide (Cu2O) and does not require a ligand. The starting materials are 2-bromo-4-methylbenzoic acid and 1H-1,2,3-triazole . The reaction is carried out under reflux conditions in a suitable solvent such as dimethyl sulfoxide (DMSO).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Ullmann-Goldberg coupling reaction is scalable and can be adapted for large-scale synthesis. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dimethyl-2-(triazol-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the triazole ring into different hydrogenated forms.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted triazole derivatives.
Aplicaciones Científicas De Investigación
3,4-Dimethyl-2-(triazol-2-yl)benzoic acid has several scientific research applications:
Medicinal Chemistry: Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound can be explored for its potential therapeutic effects.
Materials Science: The compound can be used in the synthesis of coordination polymers and metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.
Biology: It can be used as a ligand in biochemical studies to investigate enzyme interactions and binding affinities.
Mecanismo De Acción
The mechanism of action of 3,4-Dimethyl-2-(triazol-2-yl)benzoic acid depends on its specific application. In medicinal chemistry, triazole derivatives typically exert their effects by binding to specific enzymes or receptors, inhibiting their activity. The triazole ring can form hydrogen bonds and coordinate with metal ions, enhancing its binding affinity and specificity . The molecular targets and pathways involved vary based on the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Dimethyl-4-(triazol-4-yl)benzoic acid
- 4-Methyl-2-(triazol-2-yl)benzoic acid
- 2-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)benzoic acid
Uniqueness
3,4-Dimethyl-2-(triazol-2-yl)benzoic acid is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and binding properties. The presence of both methyl groups and the triazole ring can enhance its stability and potential interactions with biological targets .
Propiedades
Fórmula molecular |
C11H11N3O2 |
|---|---|
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
3,4-dimethyl-2-(triazol-2-yl)benzoic acid |
InChI |
InChI=1S/C11H11N3O2/c1-7-3-4-9(11(15)16)10(8(7)2)14-12-5-6-13-14/h3-6H,1-2H3,(H,15,16) |
Clave InChI |
SRZDQNBTFBZGLB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)C(=O)O)N2N=CC=N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B13874158.png)












![5-Chloro-2-[(2-chloro-4-nitrophenyl)methyl]-1,3-benzothiazole](/img/structure/B13874231.png)
